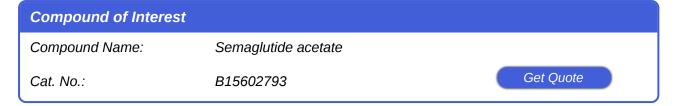


comparative study of semaglutide acetate's impact on weight loss vs other compounds

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Semaglutide Acetate: A Comparative Analysis of its Impact on Weight Loss

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **semaglutide acetate**'s performance in weight loss against other prominent compounds. The information is supported by experimental data from key clinical trials, with detailed methodologies and visualizations of relevant signaling pathways to aid in research and development.

Quantitative Comparison of Weight Loss Efficacy

The following tables summarize the quantitative data from major clinical trials, offering a clear comparison of **semaglutide acetate**'s weight loss efficacy against other compounds.

Table 1: Semaglutide vs. Placebo and Other GLP-1 RAs



| Compound | Trial | Dosage | Mean Weight Loss (%) | Duration (weeks) |
|-------------|--------------|-----------------------|-------------------------|---------------------|
| Semaglutide | STEP 1[1] | 2.4 mg once weekly | 14.9% | 68 |
| Placebo | STEP 1[1] | - | 2.4% | 68 |
| Semaglutide | STEP 2[2] | 2.4 mg once weekly | 9.6% | 68 |
| Placebo | STEP 2[2] | - | 3.4% | 68 |
| Semaglutide | STEP 8[3][4] | 2.4 mg once weekly | 15.8% | 68 |
| Liraglutide | STEP 8[3][4] | 3.0 mg once daily | 6.4% | 68 |
| Semaglutide | SUSTAIN 7[5] | 1.0 mg once weekly | ~6.5 kg | 40 |
| Dulaglutide | SUSTAIN 7[5] | 1.5 mg once weekly | ~3.0 kg | 40 |

Table 2: Semaglutide vs. Tirzepatide (Dual GIP/GLP-1 Receptor Agonist)

| Compound | Trial | Dosage | Mean Weight Loss (%) | Duration (weeks) |
|-------------|-------------------------|-------------------------------|-------------------------|---------------------|
| Semaglutide | SURMOUNT-5[6] [7][8] | 2.4 mg once weekly | 13.7% | 72 |
| Tirzepatide | SURMOUNT-5[6] [7][8] | 10 mg or 15 mg once weekly | 20.2% | 72 |
| Semaglutide | Real-world study[9] | - | 2.7% | 24 |
| Tirzepatide | Real-world study[9] | - | 5.3% | 24 |



Table 3: Comparison with Non-GLP-1 Receptor Agonist Medications

| Compound | Mechanism of Action | Typical Weight Loss (%) |
|------------------------|---|-------------------------|
| Semaglutide | GLP-1 Receptor Agonist | 15-20%[10] |
| Orlistat | Intestinal Fat Absorption Blocker | 5-10%[10] |
| Phentermine-Topiramate | Appetite Suppressant/GABA Receptor Modulator | ~8.5%[11] |
| Naltrexone-Bupropion | Opioid Antagonist/Dopamine- Norepinephrine Reuptake Inhibitor | ~3%[11] |

Experimental Protocols: Key Clinical Trials

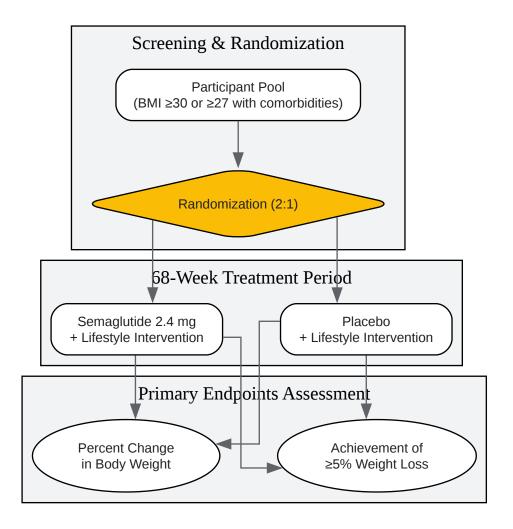
Below are the detailed methodologies for the pivotal clinical trials cited in this guide.

STEP (Semaglutide Treatment Effect in People with obesity) Program

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg for weight management in adults with overweight or obesity.
- Study Design: The STEP program consists of several Phase 3, randomized, double-blind, placebo-controlled trials.[12]
- Participant Population: Adults with a Body Mass Index (BMI) of ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity, without diabetes (STEP 1, 4) or with type 2 diabetes (STEP 2).[1][13][14]
- Intervention: Participants were randomized to receive either semaglutide 2.4 mg subcutaneously once weekly or a matching placebo. Both groups also received lifestyle intervention counseling.[15]



- Dosage Escalation: Semaglutide was initiated at 0.25 mg once weekly and titrated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally to the maintenance dose of 2.4 mg.[16]
- Primary Endpoint: The primary endpoints were the percentage change in body weight from baseline to week 68 and the achievement of at least 5% weight loss.[1]



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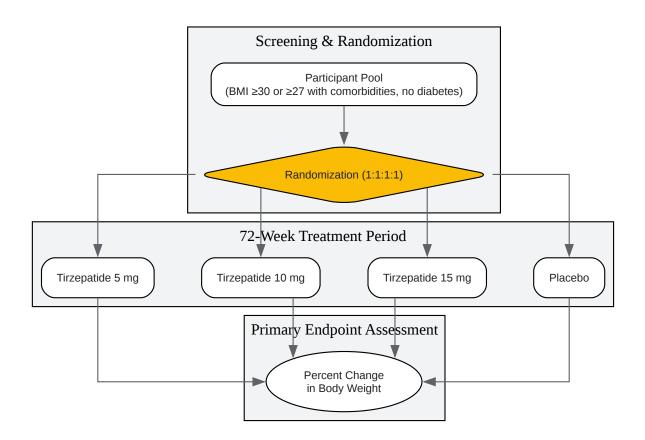
Figure 1: Simplified workflow of the STEP 1 clinical trial.

SURMOUNT (Tirzepatide for Weight Reduction) Program

 Objective: To evaluate the efficacy and safety of once-weekly subcutaneous tirzepatide for weight management in adults with overweight or obesity.



- Study Design: The SURMOUNT program includes Phase 3, randomized, double-blind, placebo-controlled trials.
- Participant Population: Adults with a BMI ≥30 kg/m² or ≥27 kg/m² with at least one weight-related complication, excluding diabetes.[17]
- Intervention: Participants were randomized to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or a placebo, administered subcutaneously once weekly.[17]
- Dosage Escalation: Tirzepatide was initiated at 2.5 mg and increased by 2.5 mg every four weeks to the randomly assigned final dose.[16]
- Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline to week 72.[17]





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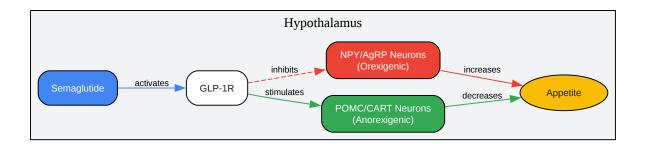
Figure 2: Simplified workflow of the SURMOUNT-1 clinical trial.

Signaling Pathways in Weight Regulation

The weight loss effects of semaglutide are mediated through the activation of the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract.[18]

Central Appetite Regulation

In the central nervous system, particularly the hypothalamus, semaglutide's activation of GLP-1R leads to a cascade of events that regulate appetite.[19] It stimulates anorexigenic (appetite-suppressing) neurons, such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, while indirectly inhibiting orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.[20] This action results in reduced hunger and increased feelings of satiety.[19]



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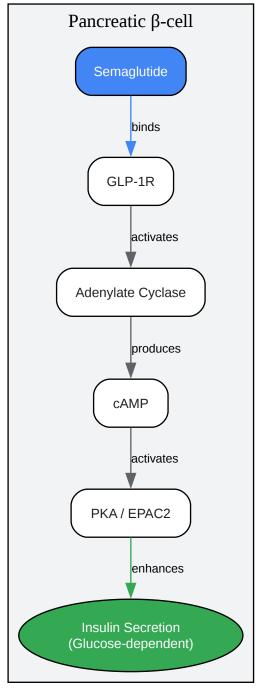
Figure 3: Central appetite regulation by semaglutide.

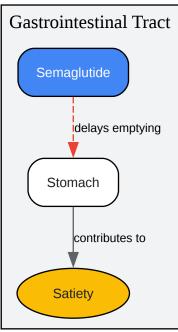
Peripheral Metabolic Effects

Semaglutide also exerts its effects peripherally. By binding to GLP-1 receptors on pancreatic β -cells, it enhances glucose-dependent insulin secretion.[20][21] This process is mediated by the activation of adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA) and exchange



protein directly activated by cAMP 2 (EPAC2).[20] Furthermore, semaglutide delays gastric emptying, which contributes to the feeling of fullness and reduces overall caloric intake.[19]





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Figure 4: Peripheral metabolic effects of semaglutide.



In conclusion, **semaglutide acetate** has demonstrated superior weight loss efficacy compared to a placebo and other GLP-1 receptor agonists like liraglutide in head-to-head clinical trials.[3] [4] While the dual GIP/GLP-1 receptor agonist tirzepatide has shown even greater weight loss in comparative studies, semaglutide remains a highly effective option.[6][7] Its mechanism of action, involving both central appetite suppression and peripheral metabolic effects, provides a multi-faceted approach to weight management. The robust data from the STEP clinical trial program solidifies its position as a significant advancement in the pharmacological treatment of obesity.

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